molecular formula C10H7NOS B086911 2-Phenyl-1,3-thiazole-5-carbaldehyde CAS No. 1011-40-1

2-Phenyl-1,3-thiazole-5-carbaldehyde

Cat. No. B086911
CAS RN: 1011-40-1
M. Wt: 189.24 g/mol
InChI Key: KKALNCQCDXQTCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Phenyl-1,3-thiazole-5-carbaldehyde involves various methods, including the condensation reactions of substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes with different reagents to obtain new 1,3-thiazole derivatives, which are explored for their potential bioactive substances (Sinenko et al., 2016). Another approach involves the reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone under basic catalysis, yielding a variety of compounds that were structurally investigated using spectroscopic methods (Zaharia et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Phenyl-1,3-thiazole-5-carbaldehyde has been elucidated through crystallographic studies. For instance, a related compound, 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, was crystallized and its structure described, highlighting the importance of intermolecular interactions in stabilizing the crystal structure (Banu et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving thiazole derivatives demonstrate the reactivity and versatility of these compounds. The reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone showcases the formation of various products, indicating the compound's potential in synthetic organic chemistry (Zaharia et al., 2008).

Scientific Research Applications

  • Antimicrobial, Antioxidant, Anti-inflammatory, and Analgesic Activities : Derivatives of 2-Phenyl-1,3-thiazole-5-carbaldehyde have shown potential in antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. This was demonstrated in a study where new heterocycles with a 2-thienylpyrazole moiety were synthesized and evaluated for these activities (Abdel-Wahab et al., 2012).

  • Chemical Reactions and Structural Analysis : The compound has been used in condensation reactions, demonstrating its versatility in organic synthesis. For example, a study explored its reaction with 2-bromoacetophenone, leading to various compounds with potential applications in chemistry (Zaharia et al., 2008).

  • Potential Bioactive Substances : New 1,3-thiazole derivatives from 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes have been synthesized, showing interest as potential bioactive substances (Sinenko et al., 2016).

  • Anticancer and Antiviral Activities : Novel thiopyrano[2,3-d]thiazole-6-carbaldehydes have been synthesized and evaluated for anticancer and antiviral activities. This includes notable antimitotic activity against leukemia and effects on various viruses (Lozynskyi et al., 2016).

  • Anticonvulsant and Analgesic Studies : Derivatives of 2-Phenyl-1,3-thiazole-5-carbaldehyde have been used to synthesize new pyrazole analogues, showing promising anticonvulsant and analgesic activities (Viveka et al., 2015).

  • Antimicrobial Activity of Novel Derivatives : Synthesis of new derivatives like 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one has led to compounds with moderate to excellent antimicrobial activity against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

  • Structural and Physicochemical Properties : Research has also focused on understanding the structural and physicochemical properties of 2-Phenyl-1,3-thiazole-5-carbaldehyde derivatives, contributing to the development of materials chemistry (Tokárová & Biathová, 2018).

Safety And Hazards

2-Phenyl-1,3-thiazole-5-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKALNCQCDXQTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377111
Record name 2-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-thiazole-5-carbaldehyde

CAS RN

1011-40-1
Record name 2-Phenyl-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenyl-1,3-thiazole-5-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30377111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-thiazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Ontoria, S Altamura, A Di Marco… - Journal of medicinal …, 2009 - ACS Publications
5-Aryl-2-(trifluoroacetyl)thiophenes were identified as a new series of class II HDAC inhibitors (HDACi). Further development of this new series led to compounds such as 6h, a potent …
Number of citations: 69 pubs.acs.org

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